molecular formula C10H5BrClFN2O B13711360 5-Bromo-4-(5-chloro-2-fluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(5-chloro-2-fluorophenyl)imidazole-2-carbaldehyde

Katalognummer: B13711360
Molekulargewicht: 303.51 g/mol
InChI-Schlüssel: FBAUTAIUUCQUNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD33022728” is a chemical entity with a unique structure and properties that make it significant in various fields of scientific research. This compound is known for its stability and reactivity under specific conditions, making it a valuable subject for studies in chemistry, biology, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022728” involves a series of chemical reactions that require precise control of reaction conditions. The primary synthetic route includes the formation of a triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .

Industrial Production Methods: Industrial production of “MFCD33022728” leverages the same synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the quality and consistency of the compound. The production method is designed to be efficient and cost-effective, making it feasible for large-scale manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD33022728” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022728” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of “MFCD33022728” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .

Wirkmechanismus

The mechanism of action of “MFCD33022728” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the context and the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds similar to “MFCD33022728” include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit similar reactivity and applications.

Uniqueness: What sets “MFCD33022728” apart from similar compounds is its unique combination of stability, solubility, and reactivity. These properties make it particularly valuable for specific applications where other compounds may not perform as well .

Conclusion

“MFCD33022728” is a versatile compound with significant applications in various fields of scientific research. Its unique properties and reactivity make it a valuable tool for studying chemical reactions, developing new synthetic methods, and exploring potential therapeutic effects. The compound’s stability and solubility further enhance its utility in industrial applications.

Eigenschaften

Molekularformel

C10H5BrClFN2O

Molekulargewicht

303.51 g/mol

IUPAC-Name

5-bromo-4-(5-chloro-2-fluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H5BrClFN2O/c11-10-9(14-8(4-16)15-10)6-3-5(12)1-2-7(6)13/h1-4H,(H,14,15)

InChI-Schlüssel

FBAUTAIUUCQUNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C2=C(NC(=N2)C=O)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.